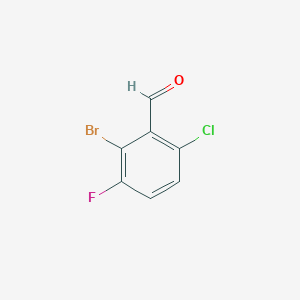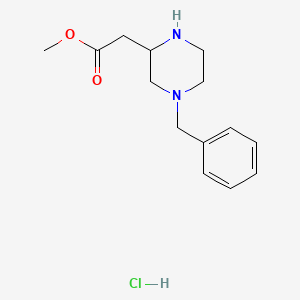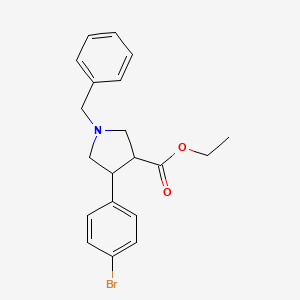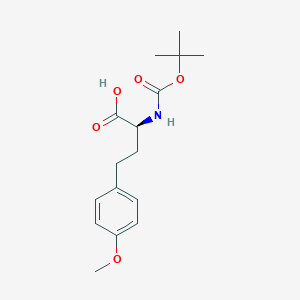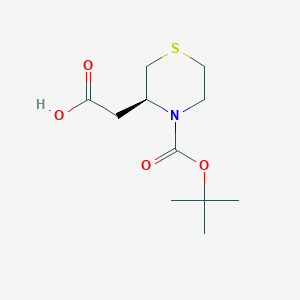
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline (BHAI) is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. BHAI has been studied for its ability to regulate various biological processes, including gene expression, cell signaling, and protein folding. BHAI has also been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has been used in a variety of scientific research applications. It has been used to study gene expression, cell signaling, and protein folding. This compound has also been used to study the effects of drugs on the body, and to develop new drugs and treatments for various diseases. It has been used to study the effects of radiation on cells, and to develop new methods of radiation therapy. This compound has also been used to study the effects of aging on cells, and to develop new treatments for age-related diseases.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline is still not fully understood. However, it is thought to act on the cell surface by binding to and activating certain receptors. It has been shown to bind to and activate the G-protein coupled receptors, which are involved in the regulation of cell signaling pathways. It is also thought to interact with other proteins, such as transcription factors and enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to regulate gene expression, cell signaling, and protein folding. It has also been shown to have anti-inflammatory and anti-cancer effects. It has been shown to have an effect on the immune system, and to have an effect on the metabolism of carbohydrates, proteins, and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used in a variety of different experiments. It is also relatively stable in aqueous solution, and it has a wide range of biological effects. However, there are some limitations to using this compound in lab experiments. It is not soluble in organic solvents, and it can be toxic at high concentrations.
Direcciones Futuras
There are a number of potential future directions for 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline research. Further research could be done to better understand its mechanism of action, and to develop new and improved synthetic methods. Research could also be done to further explore its effects on gene expression, cell signaling, and protein folding. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases. Finally, research could be done to explore its potential uses in drug development and radiation therapy.
Métodos De Síntesis
5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline can be synthesized by a variety of methods, including condensation reactions, ring-closing metathesis, and the acylation of hydrazines. The most common method used to synthesize this compound is the condensation reaction of indole-3-acetic acid and 5-bromo-2-oxoindoline. This reaction is carried out in aqueous solution and yields this compound in high yields.
Propiedades
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2/c19-11-5-6-15-13(8-11)17(18(25)21-15)23-22-16(24)7-10-9-20-14-4-2-1-3-12(10)14/h1-6,8-9,20-21,25H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMZJQOBTFWEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

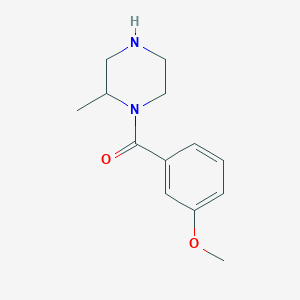

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)
